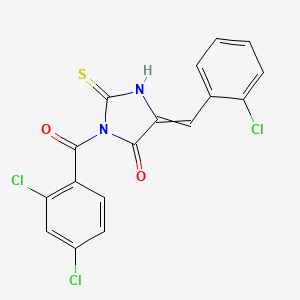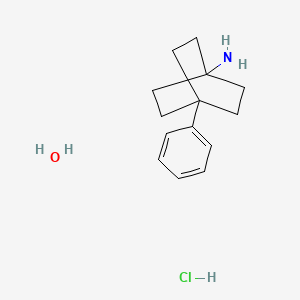
EXP-561 monohydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of EXP-561 monohydrate involves several steps:
Alkylation: Phenylacetone is alkylated with two molecular equivalents of acrylonitrile to give 4-acetyl-4-phenylheptanedinitrile.
Hydrolysis: The terminal nitrile groups are hydrolyzed to form 4-acetyl-4-phenylheptanedioic acid.
Cyclization and Decarboxylation: An intramolecular cyclization followed by decarboxylation yields 4-phenyl-4-acetylcyclohexanone.
Mixed-Aldol Reaction: This compound undergoes an intramolecular mixed-aldol reaction to form 4-hydroxy-1-phenylbicyclo[2.2.2]octan-2-one.
Reduction: The compound is then reduced via the Wolff-Kishner reduction to produce 4-phenylbicyclo[2.2.2]octan-1-ol.
Ritter Reaction: The final step involves a Ritter reaction followed by hydrolysis of the acetamide group to complete the synthesis of EXP-561.
Industrial Production Methods
There is no information available on the industrial production methods for this compound, as it was never marketed and remains an investigational compound .
化学反应分析
Types of Reactions
EXP-561 monohydrate undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various derivatives.
Reduction: The Wolff-Kishner reduction is used in its synthesis.
Substitution: The Ritter reaction is a key step in its synthesis.
Common Reagents and Conditions
Acrylonitrile: Used in the alkylation step.
Hydrolysis Agents: Used to hydrolyze nitrile groups.
Wolff-Kishner Reduction: Utilized for reducing the intermediate compound.
Ritter Reaction Reagents: Employed in the final step of the synthesis.
Major Products Formed
- 4-acetyl-4-phenylheptanedinitrile
- 4-acetyl-4-phenylheptanedioic acid
- 4-phenyl-4-acetylcyclohexanone
- 4-hydroxy-1-phenylbicyclo[2.2.2]octan-2-one
- 4-phenylbicyclo[2.2.2]octan-1-ol
- This compound
科学研究应用
EXP-561 monohydrate has been studied primarily for its potential as an antidepressant. It acts as an inhibitor of the reuptake of serotonin, dopamine, and norepinephrine . In various experiments, it has shown similar activities to tricyclic antidepressants . it did not induce the adaptive changes typically seen with antidepressants that inhibit amine uptake .
作用机制
EXP-561 monohydrate inhibits the reuptake of serotonin, dopamine, and norepinephrine, thereby increasing the levels of these neurotransmitters in the synaptic cleft . This action is similar to that of tricyclic antidepressants, although EXP-561 does not induce the same adaptive changes . It shows poor affinity to α1-adrenoceptors .
相似化合物的比较
Similar Compounds
- Tricyclic Antidepressants : Similar in their mechanism of inhibiting the reuptake of neurotransmitters .
- Selective Serotonin Reuptake Inhibitors (SSRIs) : Also inhibit the reuptake of serotonin but are more selective .
- Monoamine Oxidase Inhibitors (MAOIs) : Increase levels of neurotransmitters by inhibiting their breakdown .
Uniqueness
EXP-561 monohydrate is unique in that it inhibits the reuptake of multiple neurotransmitters (serotonin, dopamine, and norepinephrine) but does not induce the adaptive changes seen with other antidepressants . This differentiates it from tricyclic antidepressants and other similar compounds .
属性
CAS 编号 |
16142-83-9 |
|---|---|
分子式 |
C14H22ClNO |
分子量 |
255.78 g/mol |
IUPAC 名称 |
4-phenylbicyclo[2.2.2]octan-1-amine;hydrate;hydrochloride |
InChI |
InChI=1S/C14H19N.ClH.H2O/c15-14-9-6-13(7-10-14,8-11-14)12-4-2-1-3-5-12;;/h1-5H,6-11,15H2;1H;1H2 |
InChI 键 |
NLXFYKZUFJZKCP-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CCC1(CC2)C3=CC=CC=C3)N.O.Cl |
相关CAS编号 |
10206-89-0 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2-chloro-4-fluorophenyl)methyl]pyridin-2-amine](/img/structure/B14080247.png)
![N-[(2-chloro-6-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14080249.png)
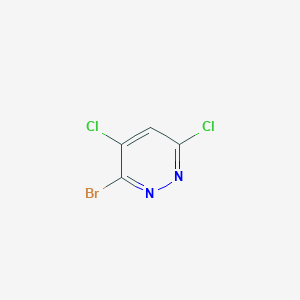
![Methyl {2-[(4-ethoxyphenyl)amino]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate](/img/structure/B14080267.png)
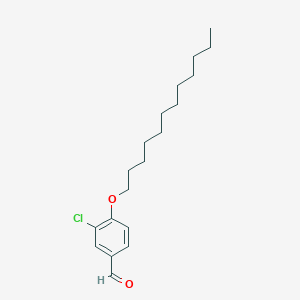

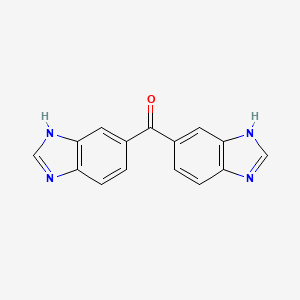

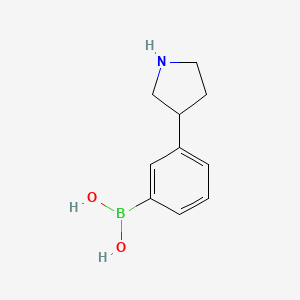
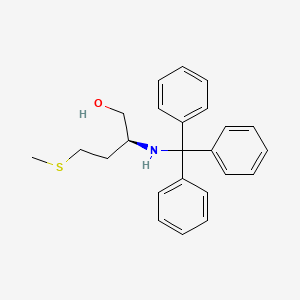
![3-[3-(4-Chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B14080309.png)
![7-Fluoro-1-(3-methoxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080310.png)
![5-Bromo-6-{[(oxan-2-yl)oxy]methyl}-2H-1,3-benzodioxole](/img/structure/B14080311.png)
